N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-1-methylcyclohexane-1-carboxamide
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Overview
Description
N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-1-methylcyclohexane-1-carboxamide: is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-1-methylcyclohexane-1-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the bicyclic intermediate: The initial step involves the synthesis of the bicyclo[2.2.1]heptane core. This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.
Functionalization: The bicyclic intermediate is then functionalized to introduce the ethyl group at the 2-position. This can be done through a series of substitution reactions.
Cyclohexane ring formation: The next step involves the formation of the cyclohexane ring, which can be achieved through a cyclization reaction.
Amidation: Finally, the carboxamide group is introduced through an amidation reaction, typically using an amine and a carboxylic acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-1-methylcyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the bicyclic structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-1-methylcyclohexane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with unique mechanical properties.
Mechanism of Action
The mechanism of action of N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-1-methylcyclohexane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloroacetamide
- N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-carbamothioylacetamide
Uniqueness
N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-1-methylcyclohexane-1-carboxamide is unique due to its specific bicyclic structure and the presence of both a cyclohexane ring and a carboxamide group. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-1-methylcyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO/c1-12(15-11-13-6-7-14(15)10-13)18-16(19)17(2)8-4-3-5-9-17/h12-15H,3-11H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDXCBOWIYGFBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2CCC1C2)NC(=O)C3(CCCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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